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Compound of Interest

1-(4-Bromo-2,6-
Compound Name: _
difluorophenyl)ethanol

Cat. No.: B1376394

An In-Depth Technical Guide to 1-(4-Bromo-2,6-difluorophenyl)ethanol (CAS: 1214900-62-5)

Executive Summary

This technical guide provides a comprehensive overview of 1-(4-Bromo-2,6-
difluorophenyl)ethanol, a fluorinated aromatic alcohol of significant interest in medicinal
chemistry and organic synthesis. As a versatile chemical intermediate, its unique substitution
pattern—featuring a bromine atom for cross-coupling reactions and ortho-difluoro groups that
modulate electronic properties and metabolic stability—makes it a valuable building block for
the synthesis of complex bioactive molecules. This document, intended for researchers,
chemists, and drug development professionals, details the compound's physicochemical
properties, analytical characterization, a robust synthesis protocol with mechanistic insights,
key applications in modern drug discovery, and rigorous safety and handling procedures.

Chemical Identity and Physicochemical Properties

1-(4-Bromo-2,6-difluorophenyl)ethanol is a secondary alcohol characterized by a highly
functionalized phenyl ring. The presence of fluorine atoms at positions 2 and 6 sterically shields
the hydroxyl group and powerfully influences the ring's electronic nature through inductive
withdrawal. The bromine atom at position 4 serves as a key functional handle, primarily for
palladium-catalyzed cross-coupling reactions.
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Property Value Source(s)

CAS Number 1214900-62-5 [1]

Molecular Formula CsH7Brr20 [2]

Molecular Weight 237.04 g/mol [3]
1-(4-bromo-2,6-

IUPAC Name ] N/A
difluorophenyl)ethanol
4-Bromo-2,6-difluoro-alpha-

Synonyms [2]
methylbenzyl Alcohol
Not widely reported; expected

Appearance ] ) N/A
to be a solid or oil

N ) ~249.1°C at 760 mmHg

Boiling Point ) [2]
(Predicted)

Melting Point Not experimentally reported N/A
Expected to be soluble in

Solubility organic solvents (e.g., DCM, N/A

THF, EtOAC)

Spectroscopic and Analytical Characterization

Confirmation of the structure of 1-(4-Bromo-2,6-difluorophenyl)ethanol relies on a
combination of spectroscopic techniques. The following data are predicted based on
established principles of NMR and IR spectroscopy for fluorinated aromatic compounds.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are definitive for structure elucidation due to the presence of H, 13C, and 1°F
nuclei.
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Predicted
Predicted Chemical Multiplicity & Assignment &
Nucleus . . .
Shift (8, ppm) Coupling Rationale
Constants (J, Hz)
C3-H & C5-H: These
two aromatic protons
are chemically
equivalent. They will
appear as a doublet
Doublet of triplets (dt) due to coupling to the
IH NMR ~7.30
or multiplet adjacent fluorine
atoms (JHF) and may
show smaller triplet
coupling if long-range
H-H coupling is
resolved.
CH-OH: The methine
proton is coupled to
the three methyl
protons, resulting in a
~5.20 Quartet (q) or multiplet  quartet. This signal
may be further split by
coupling to the
adjacent fluorine
atoms (JHF).
CH-OH: The hydroxyl
proton signal is often
broad and its coupling
~2.50 Doublet (d)
may not be observed
unless in a dry
solvent.
CHs: The methyl
150 Doublet (d) proton.s are split b.y
the adjacent methine
proton.
© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

C2 & C6: Carbons
directly bonded to
fluorine exhibit large
one-bond C-F

13C NMR ~160 Triplet (t) coupling (AJCF). The
signal is a triplet due
to coupling to two
equivalent fluorine
atoms.

C4-Br: The carbon

bearing the bromine
~130 Singlet (s) or triplet (t) atom. It may exhibit

small long-range C-F

coupling.

C3 & C5: These
carbons show
~115 Triplet () coupling to the
adjacent fluorine
atoms (2JCF).

C1: The ipso-carbon
attached to the
) ethanol side chain will
~110 Triplet (t) )
be split by the two
ortho fluorine atoms

(2JCF).

CH-OH: The methine
] carbon will show
~68 Triplet (t) )
coupling to the ortho

fluorine atoms (3JCF).

CHs: The methyl
~23 Singlet (s) carbon signal is

typically a singlet.

1°F NMR ~-110to -120 Multiplet C2-F & C6-F: The two
fluorine atoms are
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equivalent and will
show coupling to the
aromatic protons and
potentially the side-
chain protons. The
chemical shift is
reported relative to
CFCls.[6]

Infrared (IR) Spectroscopy

Wavenumber (cm—?) Vibration Type Rationale

Characteristic of the alcohol

~3350 (broad) O-H stretch
hydroxyl group.
_ Aliphatic C-H bonds of the
~2980 (medium) C-H stretch
ethyl group.
~1600, 1470 C=C stretch Aromatic ring vibrations.
Aryl-fluoride bond vibration,
~1250 (strong) C-F stretch ] ]
typically a strong signal.
~1050 (strong) C-O stretch Secondary alcohol C-O bond.

Synthesis and Mechanistic Insights

The most direct and reliable synthesis of 1-(4-Bromo-2,6-difluorophenyl)ethanol is achieved
via the nucleophilic addition of a methyl organometallic reagent to 4-bromo-2,6-
difluorobenzaldehyde. The Grignard reaction is a field-proven method for this type of
transformation.[7]

Proposed Synthetic Workflow
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Step 1: Grignard Reagent Formation

Anhydrous THF Step 2: Nucleophilic Addition

G-Bromo-z.“ i 1zaldeh da—>( Alkoxide I ] 1-(4-Bromo-2,6-difluorophenyl)ethanol
ry

T Step 3: Aqueous Workup Protonation

Nucleophilic Attack
Sat. aq. NHaCl

nesium Bromide (Grignard Reagent)

Methyl Bromide
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Caption: Grignard synthesis of the target alcohol.

Detailed Experimental Protocol

Objective: To synthesize 1-(4-Bromo-2,6-difluorophenyl)ethanol from 4-bromo-2,6-
difluorobenzaldehyde.

Materials:

e 4-bromo-2,6-difluorobenzaldehyde (1.0 equiv)

e Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 equiv)
o Anhydrous tetrahydrofuran (THF)

o Saturated aqueous ammonium chloride (NH4Cl) solution

o Ethyl acetate

e Anhydrous magnesium sulfate (MgSQa)
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» Standard glassware (oven-dried), magnetic stirrer, and inert atmosphere setup (Nitrogen or
Argon)

Procedure:

e Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a
magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Place the flask
under a positive pressure of nitrogen.

» Reagent Addition: Dissolve 4-bromo-2,6-difluorobenzaldehyde (1.0 equiv) in anhydrous THF
in the flask. Cool the solution to 0 °C using an ice-water bath.

e Grignard Addition: Add methylmagnesium bromide solution (1.2 equiv) dropwise via the
dropping funnel to the stirred aldehyde solution over 30 minutes. Maintain the internal
temperature below 5 °C during the addition.

o Causality Note: Dropwise addition at low temperature is critical to control the exothermic
reaction and prevent side reactions, such as enolization or reduction of the aldehyde.
Anhydrous conditions are mandatory as Grignard reagents are strong bases and will be
guenched by water.[8]

e Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to
room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin
Layer Chromatography (TLC) until the starting aldehyde is consumed.

e Quenching: Cool the flask back to 0 °C and slowly quench the reaction by adding saturated
agueous NHa4Cl solution dropwise.

o Causality Note: A saturated NH4Cl solution is a mild acid used to protonate the
intermediate magnesium alkoxide to form the desired alcohol while buffering the pH to
avoid potential acid-catalyzed side reactions.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times
with ethyl acetate. Combine the organic layers.

e Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous
MgSOa.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://pendidikankimia.walisongo.ac.id/wp-content/uploads/2018/10/29-2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Purification: Filter off the drying agent and concentrate the solvent under reduced pressure
using a rotary evaporator. The resulting crude product can be purified by flash column
chromatography on silica gel to yield the pure 1-(4-Bromo-2,6-difluorophenyl)ethanol.

Key Applications in Research and Development

1-(4-Bromo-2,6-difluorophenyl)ethanol is not typically an end-product but rather a high-value
intermediate. Its structure contains two orthogonal reactive sites—the hydroxyl group and the
aryl bromide—allowing for sequential, selective modifications.

Role as a Versatile Chemical Intermediate:

1-(4-Bromo-2,6-difluorophenyl)ethano| I
NaH, R-X Acyl Chloride /PCC/DMP “Pd(0), BoronicAcid\\\~\ Pd(0), Amine 777\\\'\\Pd\(Q)ICu(I). Alkyne
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@mers (Williamson SymhesisD @sters (AcylationD [Kemne (OxidationD (Bi-ary\ Compounds (Suzuki Couplinga Gryl Amines (Buchwald»HartwwgD leynylated Aromatics (SonogashiraD

Diverse Bioactive Scaffolds

Click to download full resolution via product page
Caption: Reactivity pathways for drug scaffold synthesis.

e Drug Discovery: The 4-bromo-2,6-difluorophenyl motif is found in various developmental
drugs. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative
metabolism and improve binding affinity through favorable electrostatic interactions. The
bromine atom allows for the introduction of diverse substituents via cross-coupling, enabling
the exploration of structure-activity relationships (SAR). For example, related brominated
pyrimidine structures are key intermediates in the synthesis of endothelin receptor
antagonists like Macitentan.[9]
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» Synthesis of Bioactive Molecules: This building block is ideal for creating libraries of
compounds for high-throughput screening. The alcohol can be used to link to other
pharmacophores, while the bromide allows for late-stage diversification, a powerful strategy
in modern medicinal chemistry.[10]

Safety, Handling, and Storage

As a laboratory chemical, 1-(4-Bromo-2,6-difluorophenyl)ethanol must be handled with
appropriate care. While specific toxicological data is limited, a safety assessment can be made
based on its functional groups and data from analogous compounds.[1]

H | Identificati | GHS Classificati

GHS Classification .
Hazard . Precautionary Statements
(Predicted)

P261: Avoid breathing

) dust/fume/gas/mist/vapors/spr
o May be harmful if swallowed, )
Acute Toxicity ] ) ) ) ay. P280: Wear protective
inhaled, or in contact with skin. ) )
gloves/protective clothing/eye

protection/face protection.

P302+P352: IF ON SKIN:
Skin Irritation Causes skin irritation. Wash with plenty of soap and

water.

P305+P351+P338: IF IN
EYES: Rinse cautiously with
o ) S water for several minutes.
Eye Irritation Causes serious eye irritation. )
Remove contact lenses, if
present and easy to do.

Continue rinsing.

P304+P340: IF INHALED:
o May cause respiratory Remove person to fresh air
Target Organ Toxicity S
irritation. and keep comfortable for

breathing.

Safe Handling Protocol
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» Engineering Controls: Always handle this compound in a certified chemical fume hood to
minimize inhalation exposure. Ensure an eyewash station and safety shower are readily
accessible.

o Personal Protective Equipment (PPE):
o Eye Protection: Wear chemical safety goggles or a face shield.
o Hand Protection: Use chemically resistant gloves (e.qg., nitrile).
o Body Protection: Wear a standard laboratory coat.

» Handling: Avoid contact with skin, eyes, and clothing. Prevent inhalation of dust or vapors.
Use in a well-ventilated area.

o Spill Procedure: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill
with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical
waste disposal.

Storage

» Store in a tightly sealed container in a cool, dry, and well-ventilated area.

o Keep away from strong oxidizing agents and strong acids.

Conclusion

1-(4-Bromo-2,6-difluorophenyl)ethanol is a strategically important building block in synthetic
organic chemistry. Its value is derived from its trifunctional nature: a nucleophilic hydroxyl
group, an electrophilic aryl bromide handle, and metabolically robust difluoro-substitution. The
synthetic protocols are straightforward, relying on fundamental organometallic chemistry, while
its applications are geared towards the sophisticated demands of modern drug discovery.
Proper analytical characterization and adherence to strict safety protocols are essential for its
effective and safe utilization in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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